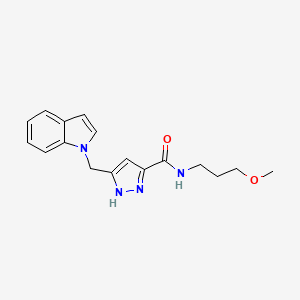
(1'-methyl-1,4'-bipiperidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1'-methyl-1,4'-bipiperidin-2-yl)methanol, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBD is a cyclic amine that has a unique structure, which makes it a valuable compound in the development of new drugs and materials.
Mécanisme D'action
The exact mechanism of action of (1'-methyl-1,4'-bipiperidin-2-yl)methanol is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. This receptor is involved in the regulation of calcium signaling, which is essential for various cellular processes, including neurotransmitter release, apoptosis, and immune response.
Biochemical and Physiological Effects:
(1'-methyl-1,4'-bipiperidin-2-yl)methanol has been shown to have several biochemical and physiological effects. It has been reported to enhance the release of acetylcholine, dopamine, and serotonin, which are neurotransmitters involved in various physiological processes, including mood regulation, memory, and reward. (1'-methyl-1,4'-bipiperidin-2-yl)methanol has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(1'-methyl-1,4'-bipiperidin-2-yl)methanol has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the physiological and pathological processes associated with this receptor. However, one limitation of (1'-methyl-1,4'-bipiperidin-2-yl)methanol is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on (1'-methyl-1,4'-bipiperidin-2-yl)methanol. One area of interest is the development of new drugs that target the sigma-1 receptor. (1'-methyl-1,4'-bipiperidin-2-yl)methanol could be used as a lead compound for the development of new drugs that have higher affinity and selectivity for this receptor. Another potential direction is the investigation of the role of (1'-methyl-1,4'-bipiperidin-2-yl)methanol in the regulation of calcium signaling and its potential applications in the treatment of diseases associated with calcium dysregulation, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, (1'-methyl-1,4'-bipiperidin-2-yl)methanol is a valuable compound in scientific research due to its unique structure and potential applications in various fields. Its high affinity for the sigma-1 receptor makes it a valuable tool for studying the physiological and pathological processes associated with this receptor. Further research on (1'-methyl-1,4'-bipiperidin-2-yl)methanol could lead to the development of new drugs and materials with important applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of (1'-methyl-1,4'-bipiperidin-2-yl)methanol involves the reaction of 1-methylpiperidine with formaldehyde and subsequent reduction of the resulting imine using sodium borohydride. This process yields (1'-methyl-1,4'-bipiperidin-2-yl)methanol as a white crystalline solid with a melting point of 112-114°C.
Applications De Recherche Scientifique
(1'-methyl-1,4'-bipiperidin-2-yl)methanol has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that (1'-methyl-1,4'-bipiperidin-2-yl)methanol has a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. This receptor is known to modulate the activity of ion channels, neurotransmitter release, and intracellular signaling pathways.
Propriétés
IUPAC Name |
[1-(1-methylpiperidin-4-yl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-13-8-5-11(6-9-13)14-7-3-2-4-12(14)10-15/h11-12,15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRRJRDXLGWHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1'-Methyl-[1,4'-bipiperidin]-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5978104.png)
![N,N-diethyl-2-[4-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B5978127.png)


![1-ethyl-4-[2-(2-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B5978161.png)
![N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5978163.png)
![N-[2-(1-benzyl-4-piperidinyl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5978174.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5978180.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5978185.png)
![2-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5978197.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5978199.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5978202.png)